molecular formula C5N2S4 B14298768 5-Sulfanylidene-5H-[1,3]dithiolo[4,5-c][1,2]thiazole-3-carbonitrile CAS No. 113698-72-9

5-Sulfanylidene-5H-[1,3]dithiolo[4,5-c][1,2]thiazole-3-carbonitrile

Cat. No.: B14298768
CAS No.: 113698-72-9
M. Wt: 216.3 g/mol
InChI Key: CIVAXKWCRJBEKO-UHFFFAOYSA-N
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Description

5-Sulfanylidene-5H-[1,3]dithiolo[4,5-c][1,2]thiazole-3-carbonitrile is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Sulfanylidene-5H-[1,3]dithiolo[4,5-c][1,2]thiazole-3-carbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives . The reaction conditions often include the use of solvents such as ethanol and the presence of a base like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Sulfanylidene-5H-[1,3]dithiolo[4,5-c][1,2]thiazole-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound. These products can have different chemical and physical properties, making them useful for various applications .

Scientific Research Applications

5-Sulfanylidene-5H-[1,3]dithiolo[4,5-c][1,2]thiazole-3-carbonitrile has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial agent.

    Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Sulfanylidene-5H-[1,3]dithiolo[4,5-c][1,2]thiazole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. The pathways involved may include disruption of cellular processes and interference with metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Sulfanylidene-5H-[1,3]dithiolo[4,5-c][1,2]thiazole-3-carbonitrile is unique due to its specific arrangement of sulfur and nitrogen atoms within the heterocyclic ring. This unique structure imparts distinct chemical properties, making it valuable for specialized applications in research and industry .

Properties

CAS No.

113698-72-9

Molecular Formula

C5N2S4

Molecular Weight

216.3 g/mol

IUPAC Name

5-sulfanylidene-[1,3]dithiolo[4,5-c][1,2]thiazole-3-carbonitrile

InChI

InChI=1S/C5N2S4/c6-1-2-3-4(7-11-2)10-5(8)9-3

InChI Key

CIVAXKWCRJBEKO-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=C2C(=NS1)SC(=S)S2

Origin of Product

United States

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